molecular formula C13H23N5O8 B14218892 Glycyl-L-serylglycyl-L-seryl-L-alanine CAS No. 578738-90-6

Glycyl-L-serylglycyl-L-seryl-L-alanine

Cat. No.: B14218892
CAS No.: 578738-90-6
M. Wt: 377.35 g/mol
InChI Key: ADGAJRVOPNTVJM-FXQIFTODSA-N
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Description

Glycyl-L-serylglycyl-L-seryl-L-alanine is a peptide compound composed of glycine, serine, and alanine amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycyl-L-seryl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycyl-L-seryl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues may yield serine derivatives, while substitution reactions can produce modified peptides with different functional groups.

Scientific Research Applications

Glycyl-L-serylglycyl-L-seryl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of biomaterials and biocompatible coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycyl-L-seryl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the context of its application, such as its role in signaling pathways or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-seryl-L-alanine: A shorter peptide with similar amino acid composition.

    Glycyl-L-alanine: A simpler dipeptide with glycine and alanine.

    L-seryl-L-alanine: Another related dipeptide.

Uniqueness

Glycyl-L-serylglycyl-L-seryl-L-alanine is unique due to its specific sequence and the presence of multiple serine residues, which can influence its chemical properties and biological activity. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

578738-90-6

Molecular Formula

C13H23N5O8

Molecular Weight

377.35 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoic acid

InChI

InChI=1S/C13H23N5O8/c1-6(13(25)26)16-12(24)8(5-20)18-10(22)3-15-11(23)7(4-19)17-9(21)2-14/h6-8,19-20H,2-5,14H2,1H3,(H,15,23)(H,16,24)(H,17,21)(H,18,22)(H,25,26)/t6-,7-,8-/m0/s1

InChI Key

ADGAJRVOPNTVJM-FXQIFTODSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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